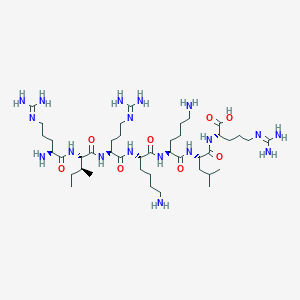![molecular formula C13H20O2SeSi B14256064 {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 414858-85-8](/img/structure/B14256064.png)
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is an organoselenium compound that features a unique combination of methoxy, phenylselanyl, and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable precursor with phenylselenyl chloride and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further participate in elimination reactions.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding alkene.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent elimination to yield alkenes.
Reduction: Removal of the phenylselanyl group to produce alkenes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biological Studies: The compound’s selenium content makes it useful in studying the biological roles of selenium and its potential therapeutic applications.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing the compound’s reactivity. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The methoxy group can participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(dimethyl)silane
- {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(ethyl)silane
- {[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(phenyl)silane
Uniqueness
{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have different alkyl or aryl groups attached to the silicon atom.
Eigenschaften
CAS-Nummer |
414858-85-8 |
|---|---|
Molekularformel |
C13H20O2SeSi |
Molekulargewicht |
315.35 g/mol |
IUPAC-Name |
(1-methoxy-2-phenylselanylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20O2SeSi/c1-11(13(14-2)15-17(3,4)5)16-12-9-7-6-8-10-12/h6-10H,1-5H3 |
InChI-Schlüssel |
PZNQVEXGUQJXEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(OC)O[Si](C)(C)C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
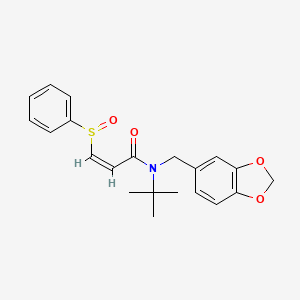
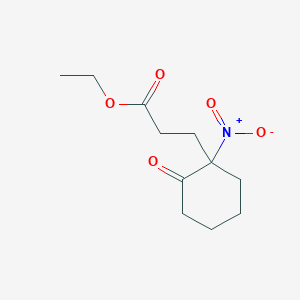
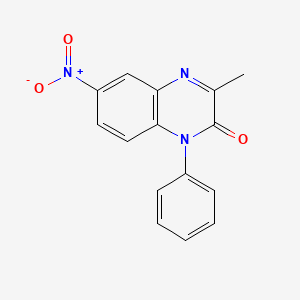
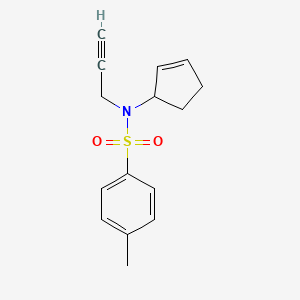
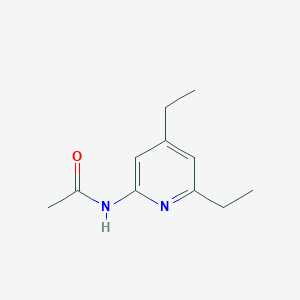
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)

![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
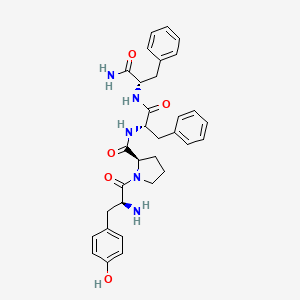

![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
